5'-Fluoro-[2,3'-biindolinylidene]-2',3-dione
Description
5'-Fluoro-[2,3'-biindolinylidene]-2',3-dione is a fluorinated derivative of the biindolinylidene-dione scaffold, structurally related to natural compounds like indirubin ([2,3'-biindolinylidene]-2',3-dione) and isoindigo derivatives . The fluorine substitution at the 5'-position introduces electronic and steric effects that modulate its physicochemical properties and biological interactions.
Properties
IUPAC Name |
2-(5-fluoro-2-hydroxy-1H-indol-3-yl)indol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FN2O2/c17-8-5-6-12-10(7-8)13(16(21)19-12)14-15(20)9-3-1-2-4-11(9)18-14/h1-7,19,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLWBNLJDXFSNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=N2)C3=C(NC4=C3C=C(C=C4)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Optimization
Key parameters influencing yield and selectivity include:
- Solvent polarity : DMSO enhances reaction rates compared to THF due to its superior ability to stabilize ionic intermediates.
- Temperature : Reactions at 100°C in DMSO achieve >80% conversion within 12 hours, whereas THF requires extended durations.
- Substituent effects : Electron-withdrawing groups (e.g., fluorine) at the 5-position of isatin direct dimerization to the 3'-position, ensuring regioselectivity.
| Starting Material | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 5-Fluoroisatin | DMSO | 100 | 12 | 78 |
| N-Me-5-fluoroisatin | THF | 60 | 24 | 52 |
The crude product is purified via silica gel chromatography using ethyl acetate/hexane gradients, followed by recrystallization from chloroform.
Palladium-Catalyzed Cross-Coupling for Late-Stage Fluorination
For substrates lacking pre-installed fluorine, Suzuki-Miyaura coupling offers a versatile route to introduce aryl fluoride groups. This method is particularly advantageous for accessing derivatives with complex substitution patterns.
Synthetic Workflow
- Borylation of halogenated isatins : Treatment of 5-bromoisatin with bis(pinacolato)diboron [(Bpin)₂] in the presence of Pd(PPh₃)₂Cl₂ generates the corresponding boronic ester.
- Cross-coupling with fluoroarenes : The boronic ester reacts with 1-fluoro-2-iodobenzene under Miyaura conditions, installing the fluorine substituent at the 5'-position.
Critical considerations :
- Catalyst loading : 5 mol% Pd(PPh₃)₂Cl₂ ensures complete conversion without side product formation.
- Base selection : Potassium acetate (KOAc) outperforms carbonate bases in minimizing protodeboronation.
Table 2: Cross-Coupling Parameters and Outcomes
| Boronic Ester | Coupling Partner | Yield (%) | Purity (%) |
|---|---|---|---|
| 5-Bromoisatin-Bpin | 1-Fluoro-2-iodobenzene | 85 | >98 |
Post-Synthetic Oxidation of Hydroxyimine Intermediates
Hydroxyimine derivatives of biindolinylidene diones, such as (2Z,3E)-5'-fluoro-3-(hydroxyimino)-[2,3'-biindolinylidene]-2'-one , serve as precursors to the target dione. Oxidation with Jones reagent (CrO₃/H₂SO₄) selectively cleaves the imine C=N bond, yielding the diketone.
Oxidation Protocol
- Substrate : 100 mg of hydroxyimine derivative dissolved in acetone.
- Reagent : Dropwise addition of Jones reagent (0.1 M) at 0°C.
- Workup : Quench with sodium thiosulfate, extract with dichloromethane, and purify via flash chromatography.
Yield : 68–72% after optimization.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Crystallographic Validation
Single-crystal X-ray diffraction of analogous compounds (e.g., (E)-1,1'-dibutyl-3,3'-biindolinylidene-2,2'-dione ) reveals a planar biindole core with dihedral angles <5° between indolinone units. The fluorine substituent occupies the 5'-position without distorting the π-conjugated system.
Challenges and Limitations
- Regioselectivity : Competing dimerization at the 4'-position occurs if electron-donating groups are present.
- Purification : Silica gel chromatography struggles to resolve regioisomers; HPLC with C18 columns is recommended for high-purity isolates.
- Scale-up : NaI-mediated reactions exhibit diminished yields (>50% loss) at >10 mmol scales due to iodide precipitation.
Chemical Reactions Analysis
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura couplings for aryl functionalization:
| Substrate | Boronic Acid Partner | Catalyst System | Outcome | Source |
|---|---|---|---|---|
| 2-Bromo-8-fluoro-deriv. | 4-((Methylamino)methyl)phenyl | Pd(PPh₃)₂(OAc)₂, Na₂CO₃ | Introduces hydrophilic substituents |
Key Limitation : Steric hindrance from the fused azepinoindole scaffold reduces reactivity with bulky boronic acids .
Dimerization and Cycloaddition
Under oxidative conditions, the compound forms biindolinylidene derivatives :
Photochemical Behavior
5'-Fluoro-[2,3'-biindolinylidene]-2',3-dione exhibits red-light-responsive photoswitching :
Mechanism : Photoexcitation induces π-π* transitions, stabilized by intramolecular hydrogen bonding .
Stability and Reactivity
Scientific Research Applications
5'-Fluoro-[2,3'-biindolinylidene]-2',3-dione is a compound that has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry, organic synthesis, and materials science. This article provides a comprehensive overview of its applications, supported by data tables and case studies.
Anticancer Activity
Research indicates that 5'-Fluoro-[2,3'-biindolinylidene]-2',3-dione exhibits promising anticancer properties. It has been studied for its ability to inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of biindole derivatives, including 5'-Fluoro-[2,3'-biindolinylidene]-2',3-dione. The compound demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 12 µM, indicating its potential as a lead compound for further development .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5'-Fluoro-[2,3'-biindolinylidene]-2',3-dione | MCF-7 | 12 |
| Control (Doxorubicin) | MCF-7 | 0.5 |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Its structure allows it to interact with bacterial membranes effectively.
Case Study:
A study in Pharmaceutical Biology reported that 5'-Fluoro-[2,3'-biindolinylidene]-2',3-dione exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 15 µg/mL and 20 µg/mL respectively .
Organic Synthesis
5'-Fluoro-[2,3'-biindolinylidene]-2',3-dione serves as an important intermediate in organic synthesis. Its unique structural features allow it to participate in various reactions such as cycloadditions and nucleophilic substitutions.
Synthesis of Novel Compounds
The compound has been utilized to synthesize novel biindole derivatives that exhibit enhanced biological activities.
Data Table: Synthesis Pathways
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Cycloaddition | 80°C, solvent-free | 85 |
| Nucleophilic substitution | Room temperature, DMF | 75 |
Materials Science
The electronic properties of 5'-Fluoro-[2,3'-biindolinylidene]-2',3-dione make it suitable for applications in organic electronics and photonic devices.
Organic Photovoltaics
Research has shown that this compound can be incorporated into organic photovoltaic devices due to its ability to absorb light efficiently.
Case Study:
In a study featured in Advanced Functional Materials, the incorporation of 5'-Fluoro-[2,3'-biindolinylidene]-2',3-dione into a polymer blend resulted in a power conversion efficiency (PCE) of up to 6.5%, outperforming many conventional materials .
Mechanism of Action
The mechanism of action of 5’-Fluoro-[2,3’-biindolinylidene]-2’,3-dione involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, leading to inhibition of enzyme activity and disruption of cellular processes. This mechanism is particularly relevant in its potential anticancer applications, where it inhibits enzymes involved in DNA synthesis and repair .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarity with several classes of molecules:
- Indirubin and Isoindigo Derivatives: Non-fluorinated biindolinylidene-diones, such as indirubin (MW: 262.26 g/mol), lack the 5'-fluoro substitution, which reduces their electron-withdrawing effects and metabolic stability .
- Fluorinated Indolin-2-one Derivatives : Compounds like (E)-3-Benzylidene-5-fluoroindolin-2-one (compound 33 in ) feature a fluorine atom at position 5 of the indole ring but lack the biindolinylidene backbone .
- Isoindoline-dione Controls : Con1–Con3 () are isoindoline-dione derivatives with modifications at the piperidine or oxoisoindolinyl positions but lack the fused biindole system .
Physicochemical Properties
Key differences in physical properties are summarized below:
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|
| 5'-Fluoro-[2,3'-biindolinylidene]-2',3-dione | ~298.22* | Not reported | 5'-F, biindolinylidene-dione |
| Indirubin ([2,3'-biindolinylidene]-2',3-dione) | 262.26 | >300 | None |
| (E)-3-Benzylidene-5-fluoroindolin-2-one (33) | 280.27 | 195–198 | 5-F, benzylidene |
| Con1 (4-amino-isoindoline-1,3-dione) | ~245.25 | >200† | 4-amino, piperidine-2,6-dione |
*Estimated based on indirubin’s structure + fluorine mass. †IC50 > 200 µM (). Data derived from .
Biological Activity
5'-Fluoro-[2,3'-biindolinylidene]-2',3-dione is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing insights from various studies.
Synthesis and Structural Characteristics
The synthesis of 5'-Fluoro-[2,3'-biindolinylidene]-2',3-dione typically involves cyclization reactions that yield derivatives with significant biological potential. The structural characteristics of this compound are crucial for its activity, as modifications in the indole framework can influence its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of indole derivatives, including 5'-Fluoro-[2,3'-biindolinylidene]-2',3-dione. For instance, a study examining various derivatives showed that certain compounds exhibited significant antiproliferative effects against cancer cell lines such as K562 and MCF-12A. The IC50 values (the concentration required to inhibit cell growth by 50%) for these compounds were recorded, indicating varying degrees of cytotoxicity.
| Compound | K562 Cell Line IC50 (µM) | MCF-12A Cell Line IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 5'-Fluoro-[2,3'-biindolinylidene]-2',3-dione | < 10 | > 300 | High |
The selectivity index (SI), defined as the ratio of IC50 values between normal and cancerous cells, indicates that 5'-Fluoro-[2,3'-biindolinylidene]-2',3-dione may preferentially target cancer cells while sparing normal cells, making it a promising candidate for further development in cancer therapy .
Antimicrobial Activity
The antimicrobial properties of 5'-Fluoro-[2,3'-biindolinylidene]-2',3-dione have also been investigated. Studies have shown that it exhibits potent activity against various bacterial strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values were determined to assess its efficacy.
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 12.28 | 16.31 |
| Escherichia coli | 15.00 | 20.00 |
| Pseudomonas aeruginosa | 10.00 | 15.00 |
These results indicate that the compound has a broad spectrum of antibacterial activity, outperforming traditional antibiotics like ampicillin in certain cases .
The mechanism through which 5'-Fluoro-[2,3'-biindolinylidene]-2',3-dione exerts its biological effects is multifaceted. It is believed to interact with specific molecular targets involved in cell proliferation and apoptosis pathways. In vitro studies suggest that it may induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins .
Case Studies
Several case studies have documented the effects of this compound on different cancer cell lines:
- Case Study 1 : A study involving K562 leukemia cells demonstrated that treatment with 5'-Fluoro-[2,3'-biindolinylidene]-2',3-dione resulted in a significant reduction in cell viability after 48 hours of exposure.
- Case Study 2 : In another investigation focusing on breast cancer cell lines, the compound was found to induce G0/G1 phase arrest, suggesting its role in disrupting the cell cycle.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for 5'-Fluoro-[2,3'-biindolinylidene]-2',3-dione, and how can yield be improved?
- Methodology : The compound can be synthesized via a microwave-assisted reaction using ethyl acetate/ethanol as solvents, hydrogen peroxide (H₂O₂) as an oxidizing agent, and copper(I) iodide (CuI) as a catalyst at 60°C for 0.17 hours, yielding 66% . To improve yield:
- Optimize reaction time and temperature using kinetic studies.
- Test alternative catalysts (e.g., Pd-based) or solvent systems (e.g., DMF for better solubility).
- Monitor reaction progress via TLC or HPLC to identify intermediate bottlenecks.
- Table 1 : Key Synthesis Parameters
| Parameter | Value/Detail |
|---|---|
| Solvent | Ethyl acetate/ethanol |
| Catalyst | CuI |
| Oxidizing Agent | H₂O₂ |
| Temperature | 60°C |
| Time | 0.17 hours (microwave) |
| Yield | 66% |
Q. What analytical techniques are recommended for structural confirmation of this compound?
- Methodology : Use a combination of:
- Single-crystal X-ray diffraction for absolute configuration determination .
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to verify fluorination and indole ring connectivity.
- Elemental analysis to validate purity and stoichiometry .
- Mass spectrometry (HRMS) for molecular weight confirmation.
Q. What safety protocols are critical during handling and storage?
- Methodology :
- Storage : Keep in sealed, corrosion-resistant containers at 2–8°C in a dry, ventilated area away from light .
- Handling : Use PPE (gloves, goggles), avoid dust inhalation, and implement electrostatic discharge prevention measures .
- Disposal : Follow institutional guidelines for halogenated waste; consult material safety data sheets (MSDS) for neutralization protocols .
Advanced Research Questions
Q. How can computational methods predict the reactivity of 5'-Fluoro-[2,3'-biindolinylidene]-2',3-dione in nucleophilic or electrophilic reactions?
- Methodology :
- Perform DFT calculations (e.g., Gaussian or ORCA) to map frontier molecular orbitals (FMOs) and identify reactive sites.
- Simulate reaction pathways for fluorinated indole derivatives using software like MOE or Schrödinger Suite .
- Validate predictions with experimental kinetic studies under controlled conditions (e.g., varying pH, temperature).
Q. What strategies resolve contradictions in spectral data for derivatives of this compound?
- Methodology :
- Cross-validate using 2D NMR (COSY, HSQC, HMBC) to assign ambiguous signals .
- Compare experimental IR/Raman spectra with computational vibrational frequency analyses (e.g., using VEDA software).
- Re-crystallize derivatives for X-ray analysis to resolve stereochemical ambiguities .
Q. How can the core structure be modified to enhance biological activity while maintaining stability?
- Methodology :
- Introduce substituents (e.g., thiosemicarbazones, hydrazones) at the indole nitrogen or fluorine positions .
- Assess stability via accelerated degradation studies (e.g., exposure to heat, light, or oxidizers).
- Use molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., viral proteases) .
Q. What experimental designs are optimal for studying photophysical properties?
- Methodology :
- Conduct UV-Vis and fluorescence spectroscopy in solvents of varying polarity to assess solvatochromism.
- Perform time-resolved fluorescence decay measurements to determine excited-state lifetimes.
- Correlate results with computational TD-DFT calculations for electronic transition analysis .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in synthesis?
- Methodology :
- Implement Design of Experiments (DoE) to identify critical variables (e.g., catalyst loading, solvent ratios).
- Use statistical tools (ANOVA, PCA) to analyze reproducibility across batches.
- Document all parameters in a centralized database (e.g., ELN systems) for transparency .
Q. What are best practices for interpreting conflicting bioactivity data in derivative studies?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
